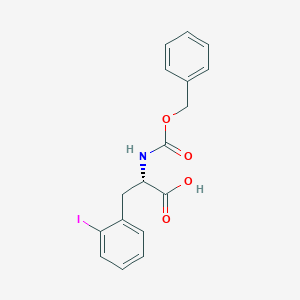

Cbz-2-Iodo-L-Phenylalanine

Description

Contextualizing Halogenated Phenylalanine Derivatives in Contemporary Organic Synthesis and Chemical Biology

Halogenated amino acids, including derivatives of phenylalanine, have become indispensable tools in modern organic synthesis and chemical biology. The introduction of a halogen atom onto the aromatic ring of phenylalanine can dramatically alter the molecule's physicochemical properties, such as its hydrophobicity, electronic character, and conformational preferences. nih.govencyclopedia.pubnih.gov These modifications can, in turn, influence the biological activity and stability of peptides and proteins into which these amino acids are incorporated. nih.govbeilstein-journals.org For instance, fluorinated phenylalanines have been shown to enhance the metabolic stability of peptides. beilstein-journals.org

In organic synthesis, the carbon-halogen bond in compounds like iodinated phenylalanines serves as a key functional group for transition-metal-catalyzed cross-coupling reactions. beilstein-journals.org This allows for the construction of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of novel amino acid derivatives and complex molecular architectures that would be difficult to synthesize through other means. sci-hub.se The reactivity of the halogenated position opens up avenues for creating libraries of compounds for drug discovery and materials science. chemimpex.com In chemical biology, halogenated phenylalanines are used as probes to study protein structure and function. The iodine atom, for instance, can serve as a heavy atom for X-ray crystallography or as a handle for attaching fluorescent labels or other reporter groups through bioconjugation techniques. chemimpex.com Furthermore, the incorporation of halogenated amino acids can influence supramolecular self-assembly, leading to the formation of novel nanostructures with controlled chirality. nih.gov

Enantiomerically Pure Amino Acids as Crucial Chiral Scaffolds in Research

Enantiomerically pure amino acids, such as L-phenylalanine, are fundamental building blocks in the field of stereoselective synthesis. doaj.orghnbpub.com They belong to the "chiral pool," which comprises readily available, inexpensive, and optically pure natural products used as starting materials for the synthesis of complex chiral molecules. hnbpub.com The inherent chirality of these amino acids allows chemists to control the stereochemical outcome of chemical reactions, which is of paramount importance in the synthesis of pharmaceuticals, where different enantiomers of a drug can have vastly different biological activities. doaj.orgresearchgate.net

The use of L-phenylalanine and its derivatives as chiral scaffolds ensures that the desired three-dimensional arrangement of atoms in the target molecule is achieved. nih.govacs.org This is critical in the synthesis of peptides, where the specific sequence and stereochemistry of the amino acid residues determine the peptide's secondary and tertiary structure, and thus its biological function. researchgate.net Any deviation from the natural L-configuration in proteins can lead to misfolding and loss of function. researchgate.net In asymmetric synthesis, the chiral center of the amino acid can direct the formation of new stereocenters in a predictable manner, a strategy known as substrate-controlled synthesis. This makes enantiomerically pure amino acids like Cbz-2-iodo-L-phenylalanine not just components to be incorporated, but active participants in directing the chiral architecture of the final product. acs.org The development of chiral hybrid scaffolds using L-phenylalanine for tissue engineering further underscores the importance of chirality in biological applications. nih.govnih.gov

Compound Properties

| Property | Value |

| Chemical Formula | C17H16INO4 |

| Molecular Weight | 425.22 g/mol |

| Appearance | Typically a white to off-white solid |

| Chirality | (S)-configuration |

| Solubility | Soluble in organic solvents like DMF, DMSO, and methanol (B129727) |

| Key Functional Groups | Carboxylic acid, Carbobenzoxy-protected amine, Iodinated phenyl ring |

Applications of Halogenated Phenylalanine Derivatives

| Application Area | Specific Use of Halogenated Phenylalanine | Research Finding | Citation |

| Organic Synthesis | Precursor in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) | Enables the synthesis of complex biaryl compounds and extended aromatic systems. | beilstein-journals.orgacs.org |

| Peptide Synthesis | Incorporation into peptides to enhance properties. | Introduction of halogens can increase metabolic stability and alter binding affinity. | nih.govbeilstein-journals.org |

| Chemical Biology | Probes for studying protein structure and function. | The iodine atom can be used for X-ray crystallography and for attaching reporter groups. | chemimpex.com |

| Medicinal Chemistry | Building blocks for novel therapeutic agents. | Halogenation can modulate the pharmacological profile of bioactive molecules. | chemimpex.comencyclopedia.pub |

| Materials Science | Monomers for the synthesis of chiral polymers and nanostructures. | Halogenation influences the self-assembly and chiroptical properties of materials. | nih.govresearchgate.net |

Structure

3D Structure

Properties

Molecular Weight |

425.29 |

|---|---|

Origin of Product |

United States |

Applications of Cbz 2 Iodo L Phenylalanine in Advanced Chemical Synthesis

Cbz-2-Iodo-L-Phenylalanine as a Versatile Chiral Building Block

The inherent chirality of Cbz-2-iodo-L-phenylalanine makes it a valuable starting material for the synthesis of other chiral molecules. The presence of the iodine atom provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse functional groups while preserving the stereochemistry of the amino acid core.

Synthesis of Non-Proteinogenic Amino Acid Analogues

Cbz-2-iodo-L-phenylalanine serves as a key precursor in the synthesis of non-proteinogenic amino acids, which are amino acids not found in the genetic code of organisms. These unnatural amino acids are of great interest in medicinal chemistry and materials science due to their unique properties. For instance, rhodium-catalyzed [2+2+2] cycloaddition reactions involving protected propargylglycine (B1618536) amino acids and diynes can produce a variety of non-proteinogenic phenylalanine derivatives. rsc.org This method allows for the introduction of diverse substituents onto the aromatic ring. rsc.org

Furthermore, diastereoselective alkylation and protonation of chiral enolates represent other established methods for synthesizing enantiomerically pure non-proteinogenic amino acids like azatyrosine (B1250254) and halogenated phenylalanines. nih.gov Direct photo-mediated C–H functionalization of proteinogenic amino acid derivatives has also emerged as a rapid method for creating non-natural variants. mdpi.com

Construction of Modified Peptides and Peptidomimetics

The modification of peptides and the creation of peptidomimetics are crucial areas of research aimed at developing new therapeutics with improved stability and efficacy. rsc.orgnih.gov Cbz-2-iodo-L-phenylalanine can be incorporated into peptide chains, and the iodine atom can then be used as a point of modification. An intramolecular palladium-catalyzed C–H activation process between a tryptophan residue and an iodo-phenylalanine or tyrosine residue can be used to create stapled peptides, which have constrained conformations and can exhibit enhanced biological activity. nih.gov

The non-enzymatic synthesis of dipeptides, such as N-benzyloxycarbonyl-L-phenylalanyl-L-leucine (Cbz-Phe-Leu), has been achieved using condensing agents like N,N'-dicyclohexylcarbodiimide (DCC) in a reversed micellar system. mdpi.com This approach allows for the coupling of lipophilic and hydrophilic amino acid derivatives. mdpi.com

Precursor Synthesis for Boronated Phenylalanine Analogues in Boron Neutron Capture Therapy (BNCT) Research

Boron Neutron Capture Therapy (BNCT) is a non-invasive cancer therapy that utilizes the nuclear capture reaction between boron-10 (B1234237) and thermal neutrons to selectively destroy tumor cells. nih.govsemanticscholar.org 4-Borono-L-phenylalanine (L-BPA) is a key boron delivery agent used in clinical BNCT. nih.govnih.gov Cbz-2-iodo-L-phenylalanine and its isomers, particularly Cbz-4-iodo-L-phenylalanine, are important precursors in the synthesis of L-BPA and its analogues.

Preparation of ortho-Borono-Phenylalanine Derivatives

While 4-borono-L-phenylalanine (para-BPA) is the most commonly used agent, research has also explored other isomers. The synthesis of ortho-borono-phenylalanine derivatives can be achieved from precursors like Cbz-2-iodo-L-phenylalanine. The general strategy involves a palladium-catalyzed cross-coupling reaction to introduce a boron-containing moiety at the ortho position of the phenyl ring.

For the more prevalent para-BPA, syntheses often start from L-phenylalanine, which is first iodinated to produce 4-iodophenylalanine. nih.gov The amino group is then protected (e.g., with a Boc or Cbz group), and the borylation is carried out using a palladium catalyst and a boron source like bis(pinacolato)diboron (B136004) (B2pin2). nih.govscispace.com Subsequent deprotection steps yield the final L-BPA. nih.gov A variety of protecting groups and reaction conditions have been explored to optimize the yield of this process. nih.gov

Table 1: Palladium-Catalyzed Borylation of Iodophenylalanine Derivatives for BPA Synthesis

| Starting Material | Catalyst | Boron Source | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Boc-4-iodophenylalanine | Pd(dppf)Cl2 | B2pin2 | DMSO | 53 (two-step) | nih.gov |

| N-Boc-4-iodophenylalanine methyl ester | Pd(dppf)Cl2 | B2pin2 | - | 71 (two-step) | nih.gov |

| Cbz-Tyr(Nf)-OBzl | [PdCl2(PPh3)2] | Pinacolborane | - | 58 | scispace.comresearchgate.net |

| Cbz-4-iodo-L-phenylalanine benzyl (B1604629) ester | [PdCl2(dppf)] | Pinacolborane | - | High | scispace.com |

Development of Quaternary Carbon-Containing Boronated Amino Acids

To improve the efficacy of BNCT, researchers are developing new boronated amino acids with modified structures. One area of focus is the synthesis of boronated phenylalanine analogues that contain a quaternary carbon atom. semanticscholar.orgresearchgate.net These modifications can influence the compound's lipophilicity and its uptake by tumor cells. semanticscholar.org

For example, 2-amino-2-methyl-3-(4-dihydroxyborylphenyl)propionic acid (α-methyl-BPA) has been synthesized from 4-allylbromobenzene. semanticscholar.orgresearchgate.net This synthetic route is also adaptable for the preparation of other α-alkyl-BPA analogues. semanticscholar.org The introduction of a quaternary center is intended to create analogues that may exhibit improved biological properties for BNCT. semanticscholar.orgresearchgate.net

Development of Radiolabeled Probes for Research Imaging Modalities

Radiolabeled amino acids are valuable tools in medical imaging for detecting tumors. nih.gov The iodine atom in Cbz-2-iodo-L-phenylalanine can be replaced with a radioactive isotope of iodine (e.g., ¹²³I or ¹²⁵I) to create a radiolabeled probe for imaging techniques like Single Photon Emission Computed Tomography (SPECT). The synthesis of 2-iodo-L-phenylalanine for radiolabeling has been optimized using a Cu¹⁺-assisted nucleophilic halogen exchange reaction, starting from 2-bromo-L-phenylalanine. nih.gov This method allows for high-yield production of the precursor for subsequent radioiodination. nih.gov The resulting radiolabeled 2-iodo-L-phenylalanine has shown promise for tumor imaging. nih.gov

Fluorinated versions of borono-phenylalanine are also being investigated to enhance BNCT. cnr.it The introduction of fluorine can be used for monitoring the drug's distribution using ¹⁹F-Nuclear Magnetic Resonance (NMR) or by incorporating the positron-emitting isotope ¹⁸F for Positron Emission Tomography (PET) imaging. cnr.it

Strategies for Radioiodination using Iodo-Phenylalanine Precursors

The incorporation of radioactive iodine isotopes into phenylalanine derivatives is a critical step in the synthesis of amino acid tracers for medical imaging and therapy. Several robust strategies have been developed for this purpose, utilizing iodo-phenylalanine precursors.

One of the primary methods is nucleophilic halogen exchange , often assisted by a copper(I) catalyst. This technique is used to synthesize 2-iodo-L-phenylalanine from a 2-bromo-L-phenylalanine precursor. nih.gov The process has been optimized through experimental design to achieve consistently high yields, increasing from 39% to over 74%. nih.gov The subsequent radioiodination of the resulting 2-iodo-L-phenylalanine precursor is then performed under kit-like conditions using sodium iodide ([¹²³I]NaI or [¹²⁵I]NaI), achieving labeling yields greater than 98% and a radiochemical purity exceeding 99% after filtration. nih.gov

Another widely used strategy is isotopic exchange , where a stable iodine atom on the phenylalanine ring is replaced by a radioactive one. acs.orgmdpi.com This reaction is typically performed at high temperatures and can be promoted by the addition of copper sulfate, which helps to shorten reaction times. acs.org

Electrophilic iododestannylation represents a third major pathway. This method involves the synthesis of a tributylstannyl precursor, such as N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methyl ester. nih.gov The tributylstannyl group is then replaced by a radioiodine isotope under standard conditions using an oxidizing agent like chloramine-T. nih.gov This approach allows for the efficient production of radioiodinated phenylalanine. nih.gov

These diverse strategies provide chemists with a toolkit to efficiently label iodo-phenylalanine precursors for various clinical and research applications.

| Radioiodination Strategy | Precursor Compound | Key Reagents/Conditions | Reported Yield/Purity | Reference |

|---|---|---|---|---|

| Cu¹⁺-assisted Nucleophilic Halogen Exchange | 2-Bromo-L-phenylalanine | NaI, CuSO₄, SnSO₄, 180°C | >74% (precursor synthesis) | nih.gov |

| Isotopic Exchange on Precursor | 2-Iodo-L-phenylalanine | n.c.a. Na¹²³/¹²⁵I, Cu¹⁺, 100°C | >98% Labeling Yield, >99% Purity | nih.gov |

| Electrophilic Iododestannylation | N-Boc-bromo- or iodophenylalanine (converted to stannyl (B1234572) derivative) | Tributylstannyl group, Radioiodine, Chloramine-T | High Radiochemical Yield | nih.gov |

Evaluation of Radiolabeled Analogues in Preclinical Models (e.g., in vitro cell lines, in vivo animal models)

Following successful radioiodination, novel phenylalanine analogues undergo rigorous preclinical evaluation to determine their potential as diagnostic or therapeutic agents. This assessment involves both in vitro studies using cancer cell lines and in vivo studies in animal models.

In vitro uptake studies are crucial for understanding the mechanism of action. For instance, [¹²³I]-2-iodo-L-phenylalanine has been evaluated in a variety of human tumor cell lines. These studies have demonstrated that the uptake of this tracer is mediated by the L-type amino acid transporter 1 (LAT1), a transporter that is frequently overexpressed in tumor cells. snmjournals.org

| Cell Line | Tumor Type |

| A549 | Lung Carcinoma |

| A2058 | Amelanotic Melanoma |

| C6 | Glioma |

| C32 | Amelanotic Melanoma |

| Capan2 | Pancreatic Adenocarcinoma |

| HT29 | Colon Adenocarcinoma |

| R1M | Rhabdomyosarcoma |

In vivo evaluations in tumor-bearing animal models provide data on biodistribution, tumor uptake, and clearance. Studies in R1M rhabdomyosarcoma athymic mouse models have been conducted for both [¹²³I]-2-iodo-L-phenylalanine and its D-isomer. snmjournals.org Dynamic planar imaging and dissection analysis revealed that these tracers exhibit high and specific tumor uptake with clearance primarily through the renal system. snmjournals.orgresearchgate.net The D-isomer, [¹²³I]-2-iodo-D-phenylalanine, demonstrated faster blood clearance compared to the L-isomer. snmjournals.org Despite a lower tumor retention percentage, the D-isomer showed a significant increase in tumor contrast over time, making it a promising candidate for diagnostic imaging. snmjournals.org

Role in Complex Molecular Architecture Construction

The Cbz- and iodo-functionalized phenylalanine scaffold is a valuable building block for constructing larger, more complex molecular architectures, including macrocyclic receptors and uniquely functionalized amino acids.

Integration into Macrocyclic Receptor Frameworks

Cbz-protected iodo-phenylalanine derivatives are key starting materials in the synthesis of macrocyclic receptors designed for the stereoselective recognition of peptides. nih.gov In one synthetic strategy, 4-iodo-L-phenylalanine is first acylated with benzyl chloroformate to yield N-Cbz-4-iodo-L-phenylalanine (Cbz-I-Phe). nih.gov This protected intermediate is then further modified and used in a Stille carbonylative cross-coupling reaction with a corresponding trimethylstannyl-aryl derivative. nih.gov This key coupling step forms a 4,4'-bis(alanyl)benzophenone core structure. nih.gov Through subsequent, regioselectively controlled peptide bond formations, two of these benzophenone (B1666685) units are cyclized to create large macrocyclic frameworks. nih.gov The Cbz group, along with other orthogonal protecting groups, is essential for directing this complex, multi-step synthesis to achieve the desired macrocyclic architecture. nih.gov

Synthesis of Trifluoromethyl Ketone-Functionalized Amino Acids

Derivatives of Cbz-protected amino acids play a role in the synthesis of novel, functionalized amino acids, such as those containing a trifluoromethyl ketone group. nih.govnih.gov These ketones can act as precursors for dioxiranes used in oxidation catalysis. nih.gov A robust synthetic route to access these complex amino acids involves a Negishi cross-coupling as the key step. nih.govnih.gov

The synthesis begins with a protected serine, Cbz-Ser-OH, which is converted via an Appel iodination into a β-iodoalanine methyl ester. nih.gov This iodo-amino acid derivative then undergoes a Negishi cross-coupling with a prefunctionalized aryl bromide containing a masked ketone moiety. nih.gov The resulting fully protected monomer is then saponified and can be incorporated into a peptide scaffold. nih.gov Finally, the masked ketone is converted to the desired trifluoromethyl ketone via ozonolysis. nih.gov This pathway highlights how a Cbz-protected, iodinated amino acid building block is instrumental in constructing highly functionalized phenylalanine analogues. nih.gov

Engagement of Cbz 2 Iodo L Phenylalanine in Chemical Biology and Protein Engineering Studies

Site-Specific Incorporation of Unnatural Amino Acids into Proteins

The precise placement of an unnatural amino acid within a protein's sequence is paramount for its effective use as a probe or structural element. This site-specific incorporation allows researchers to target specific regions of a protein, such as an enzyme's active site or a protein-protein interaction interface, without globally altering the protein's structure and function.

Genetic Encoding Technologies for Iodo-Phenylalanine Derivatives

The primary method for the site-specific incorporation of iodo-L-phenylalanine and its derivatives into proteins is through the expansion of the genetic code. nih.gov This is achieved by repurposing a nonsense codon, typically the amber stop codon (UAG), to encode the unnatural amino acid. nih.gov This process requires an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair. The synthetase is evolved to specifically recognize the unnatural amino acid (in this case, a deprotected form of Cbz-2-Iodo-L-phenylalanine) and charge it onto its cognate tRNA. This engineered tRNA possesses an anticodon that recognizes the amber codon in the messenger RNA (mRNA) sequence of the target protein.

When this engineered machinery is introduced into a host organism, such as Escherichia coli or yeast, the ribosome will insert the iodo-L-phenylalanine at the position corresponding to the amber codon during protein translation. nih.gov This technology has been successfully used to efficiently and site-specifically incorporate p-iodo-L-phenylalanine into proteins. nih.gov

Table 1: Key Components for Genetic Encoding of Iodo-Phenylalanine

| Component | Function | Example |

| Unnatural Amino Acid | Provides novel chemical properties. | 2-Iodo-L-phenylalanine |

| Orthogonal tRNA | Recognizes a specific codon (e.g., UAG). | Engineered tRNA with CUA anticodon |

| Orthogonal Aminoacyl-tRNA Synthetase | Specifically charges the tRNA with the UAA. | Evolved synthetase |

| Target Gene | Contains a nonsense codon at the desired site. | Gene with an in-frame amber (TAG) codon |

Facilitation of Protein Structural Determination via Anomalous Scattering X-ray Crystallography

One of the most powerful applications of incorporating iodo-L-phenylalanine into proteins is in the field of X-ray crystallography. The determination of a protein's three-dimensional structure from X-ray diffraction data is often hampered by the "phase problem." Heavy atoms can help solve this problem through methods like Multiple Isomorphous Replacement (MIR) and Single-wavelength Anomalous Dispersion (SAD).

Table 2: Comparison of Phasing Atoms in X-ray Crystallography

| Atom | Source | Phasing Method | Key Advantage |

| Sulfur (S) | Methionine, Cysteine | SAD | Naturally present |

| Selenium (Se) | Selenomethionine | SAD/MAD | Stronger anomalous signal than sulfur |

| Iodine (I) | Iodo-L-phenylalanine | SAD | Strong anomalous scatterer, minimal structural perturbation nih.gov |

| Heavy Metals (e.g., Hg, Pt) | Crystal soaking | MIR/SIRAS | Very strong scattering |

Investigation of Protein Structure-Function Relationships and Enzyme Mechanisms through Amino Acid Modification

For example, studies on P-glycoprotein have utilized site-directed mutagenesis of phenylalanine residues to alanine (B10760859) to identify key residues involved in substrate recognition and transport. nih.gov The substitution with an even more sterically demanding and electronically different residue like 2-iodo-L-phenylalanine could provide further insights into the spatial and electronic requirements of the substrate-binding pocket. In the context of enzyme mechanisms, the incorporation of 2-iodo-L-phenylalanine can be used to probe the active site. For instance, in studies of phenylalanine hydroxylase, which catalyzes the hydroxylation of phenylalanine to tyrosine, the introduction of an iodo-substituted phenylalanine could help elucidate the steric and electronic constraints of the enzyme's active site and its interaction with substrates and cofactors. nih.gov

Design and Application of Chemical Probes for Molecular Interactions

The unique chemical properties of the iodine atom in 2-iodo-L-phenylalanine make it a versatile tool for designing chemical probes to study molecular interactions. These probes can provide information on binding events, conformational changes, and the proximity of different molecules within a biological system.

The incorporation of iodo-phenylalanine can serve as a basis for fluorescence quenching studies to probe protein-ligand and protein-protein interactions. nih.govmdpi.com Tryptophan is an intrinsic fluorescent amino acid in proteins, and its fluorescence can be quenched by nearby residues or molecules. The heavy iodine atom in 2-iodo-L-phenylalanine can act as a collisional quencher of tryptophan fluorescence. By strategically placing 2-iodo-L-phenylalanine near a tryptophan residue, changes in the distance between these two residues upon ligand binding or protein conformational changes can be monitored through alterations in fluorescence intensity. This provides a sensitive method for studying the dynamics of molecular interactions.

Furthermore, the aryl-iodide bond in 2-iodo-L-phenylalanine provides a reactive handle for bio-orthogonal chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction. mdpi.comnih.govresearchgate.netfrontiersin.org This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the iodinated phenylalanine residue and a boronic acid derivative. This enables the site-specific attachment of a wide variety of chemical probes to the protein, including fluorescent dyes, biotin (B1667282) tags, or even other peptides or small molecules. mdpi.comunimi.it This powerful technique transforms the genetically encoded 2-iodo-L-phenylalanine into a versatile platform for creating custom-designed protein probes to investigate a myriad of biological processes.

Table 3: Applications of 2-Iodo-L-phenylalanine as a Chemical Probe

| Application | Principle | Information Gained |

| Fluorescence Quenching | The heavy iodine atom quenches the fluorescence of nearby tryptophan residues. | Proximity and conformational changes during molecular interactions. nih.govmdpi.com |

| Suzuki-Miyaura Cross-Coupling | The aryl-iodide bond reacts with boronic acids to form a C-C bond. | Site-specific attachment of various labels (e.g., fluorophores, biotin) for studying protein localization, interactions, and function. mdpi.comnih.govresearchgate.net |

Analytical and Spectroscopic Methodologies in Research on Cbz 2 Iodo L Phenylalanine

Chromatographic Techniques for Assessment of Purity and Enantiomeric Excess

Chromatographic methods are indispensable for separating Cbz-2-Iodo-L-Phenylalanine from potential impurities, starting materials, and its corresponding enantiomer. These techniques are crucial for verifying the success of a synthesis and ensuring the compound's suitability for further use.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the chemical purity of Cbz-2-Iodo-L-Phenylalanine. The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For phenylalanine derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed method. nih.govnih.gov

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is used. The mobile phase is a more polar mixture, commonly consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govhelixchrom.com The separation mechanism relies on the principle that more nonpolar compounds will have a stronger affinity for the stationary phase and thus elute later than more polar compounds. The Cbz protecting group and the iodinated phenyl ring lend significant nonpolar character to Cbz-2-Iodo-L-Phenylalanine, leading to distinct retention times that allow for its separation from more polar impurities. Detection is often achieved using a UV detector, as the phenyl and carbobenzyloxy groups contain chromophores that absorb ultraviolet light effectively. nih.gov

Table 1: Typical HPLC Parameters for Analysis of Phenylalanine Derivatives

| Parameter | Typical Value/Condition | Purpose |

| Stationary Phase | Reversed-Phase C18 | Separates based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient | Elutes compounds from the column. |

| Detection | UV Spectrophotometry (e.g., 210-254 nm) | Quantifies the compound based on UV absorbance. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. |

| Internal Standard | Structurally similar compound (e.g., N-methyl phenylalanine) | Improves quantitative accuracy. |

Chiral Chromatography for Stereoisomer Separation

The synthesis of Cbz-2-Iodo-L-Phenylalanine aims to produce a single stereoisomer (the L-enantiomer). However, synthetic procedures can sometimes lead to racemization, producing the unwanted D-enantiomer. Chiral chromatography is a specialized form of HPLC that is essential for separating these enantiomers and determining the enantiomeric excess (e.e.) of the product. nih.gov Research on the synthesis of 2-iodo-L-phenylalanine has confirmed the use of chiral chromatography to ensure that no racemization occurs and that the product is free from the D-isomer.

This separation is achieved by using a chiral stationary phase (CSP). CSPs are designed to interact differently with the two enantiomers, leading to different retention times. For N-protected amino acids like Cbz-2-Iodo-L-Phenylalanine, several types of CSPs are effective. Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin or ristocetin (B1679390) A, have shown excellent resolution for various phenylalanine analogues in reversed-phase mode. researchgate.netresearchgate.net Additionally, polysaccharide-based CSPs (e.g., derived from cellulose (B213188) or amylose) and cyclodextrin-based phases are also widely used for the enantioseparation of amino acid derivatives. researchgate.net The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is critical for optimizing the separation. nih.gov

Table 2: Chiral Stationary Phases (CSPs) for Separation of Phenylalanine Enantiomers

| CSP Type | Chiral Selector Example | Typical Application |

| Macrocyclic Glycopeptide | Teicoplanin, Ristocetin A | N-protected amino acids, including Cbz-derivatives. researchgate.net |

| Polysaccharide-Based | Cellulose or Amylose derivatives | Broad range of chiral compounds, including amino acid derivatives. |

| Cyclodextrin-Based | β-cyclodextrin | Phenylalanine and its analogues. researchgate.net |

| Ligand Exchange | L-proline or L-hydroxyproline copper complexes | Underivatized amino acids. |

Advanced Spectroscopic Characterization for Structural Elucidation in Synthetic Research

Once purified, spectroscopic methods are employed to confirm the precise chemical structure of Cbz-2-Iodo-L-Phenylalanine. These techniques provide detailed information about the molecule's atomic composition, connectivity, and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation in organic chemistry. Proton NMR (¹H-NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. nih.gov

For Cbz-2-Iodo-L-Phenylalanine, the ¹H-NMR spectrum would exhibit several characteristic signals. The protons of the Cbz group would appear as a multiplet around 7.3 ppm (for the five protons of the phenyl ring) and a singlet around 5.1 ppm (for the two benzylic protons, -CH₂-). The protons on the iodinated phenyl ring of the phenylalanine moiety would show a complex multiplet pattern in the aromatic region, shifted compared to unsubstituted phenylalanine due to the electronic effects of the iodine atom. The methine proton (α-H) adjacent to the stereocenter would typically appear as a multiplet between 4.5 and 4.8 ppm. The diastereotopic methylene (B1212753) protons (β-H) would be observed as a pair of doublets of doublets, usually between 3.0 and 3.4 ppm. hmdb.cahmdb.cabmrb.ioresearchgate.net

Table 3: Predicted ¹H-NMR Chemical Shifts (δ) for Cbz-2-Iodo-L-Phenylalanine

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

| Cbz Phenyl Protons (5H) | ~ 7.3 | Multiplet (m) |

| Cbz Methylene Protons (2H) | ~ 5.1 | Singlet (s) |

| Iodophenyl Protons (4H) | ~ 7.0 - 7.8 | Multiplet (m) |

| α-Proton (1H) | ~ 4.5 - 4.8 | Multiplet (m) |

| β-Protons (2H) | ~ 3.0 - 3.4 | Doublet of Doublets (dd) |

Note: Predicted values are based on analogous structures and may vary depending on the solvent and spectrometer frequency.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of the target compound and can provide structural information through analysis of fragmentation patterns. nih.gov For Cbz-2-Iodo-L-Phenylalanine (C₁₆H₁₆INO₄), the expected monoisotopic mass is approximately 425.01 g/mol .

In a typical mass spectrum using a soft ionization technique like Electrospray Ionization (ESI), the molecule would be detected as a protonated molecular ion [M+H]⁺ at m/z ≈ 426.0, or as an adduct with other cations like sodium [M+Na]⁺ at m/z ≈ 448.0. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the mass with very high precision.

Tandem MS (MS/MS) experiments involve isolating the molecular ion and subjecting it to fragmentation. Analysis of the resulting fragment ions provides evidence for the compound's structure. Common fragmentation pathways for Cbz-protected amino acids include the cleavage of the carbamate (B1207046) and ester-like bonds. mdpi.com

Table 4: Mass Spectrometry Data for Cbz-2-Iodo-L-Phenylalanine

| Parameter | Value / Description |

| Molecular Formula | C₁₆H₁₆INO₄ |

| Monoisotopic Mass | 425.0124 g/mol |

| Expected [M+H]⁺ ion | m/z 426.0202 |

| Expected [M+Na]⁺ ion | m/z 448.0021 |

| Common Fragment Ion | [M - C₇H₇O₂]⁺ (Loss of benzyloxycarbonyl group) |

| Common Fragment Ion | [C₈H₈O₂]⁺ (Benzyl cation, from Cbz group) |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The pursuit of more efficient and environmentally benign methods for the synthesis of Cbz-2-Iodo-L-Phenylalanine is a key area of ongoing research. Current synthetic strategies, while effective, often rely on traditional chemical methods that may involve harsh reagents and generate significant waste. The future of its synthesis lies in the adoption of greener and more sustainable practices.

One promising direction is the exploration of enzymatic and biocatalytic methods . researchgate.netresearchgate.net The use of halogenases, for instance, could offer a highly regioselective and environmentally friendly approach to the iodination of the phenylalanine ring. researchgate.net Researchers are investigating the potential of engineered enzymes to catalyze the direct iodination of a Cbz-protected phenylalanine precursor, thereby reducing the need for multi-step classical synthesis.

Furthermore, the principles of green chemistry are being increasingly applied to amino acid synthesis. sustainabilitymatters.net.aursc.org This includes the use of safer solvents, minimizing energy consumption, and designing processes that reduce or eliminate the formation of hazardous byproducts. unife.it For instance, recent advancements have demonstrated the potential of converting waste carbon dioxide into valuable amino acids, a concept that could be adapted for the synthesis of phenylalanine derivatives. sustainabilitymatters.net.au The development of chemocatalytic methods for amino acid production from renewable biomass feedstocks also presents a long-term sustainable strategy. rsc.orgrsc.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced waste. researchgate.netresearchgate.net | Discovery and engineering of novel halogenases. researchgate.net |

| Green Chemistry | Use of renewable feedstocks, reduced environmental impact. sustainabilitymatters.net.aursc.org | Development of catalytic processes using biomass. rsc.org |

| Photocatalysis | Mild reaction conditions, potential for novel reactivity. nih.gov | Site-selective C-H functionalization using light. nih.gov |

Development of Advanced Functionalization Strategies for Diverse Applications

The iodine atom on the phenyl ring of Cbz-2-Iodo-L-Phenylalanine serves as a versatile handle for a wide array of chemical modifications, enabling the synthesis of diverse and complex molecules. Future research will focus on developing more sophisticated and efficient functionalization strategies to unlock new applications.

A primary area of interest is the expansion of cross-coupling reactions . wikipedia.org Palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Heck couplings, have already proven effective for modifying iodinated amino acids. nih.govacs.orgresearchgate.net Future work will likely involve the development of more robust and versatile catalyst systems that can tolerate a wider range of functional groups and enable the introduction of more complex molecular fragments. nih.gov This will facilitate the creation of novel phenylalanine analogues with tailored electronic, steric, and bioactive properties.

Moreover, advancements in C-H functionalization offer a powerful tool for directly modifying the phenylalanine scaffold. nih.govresearchgate.net While the iodine atom provides a specific point of attachment, direct C-H activation could allow for the introduction of functional groups at other positions on the aromatic ring, leading to the creation of previously inaccessible derivatives. Photocatalysis, in particular, is emerging as a mild and efficient method for site-selective C-H functionalization of phenylalanine residues. nih.gov

| Functionalization Strategy | Potential Applications | Key Research Focus |

| Advanced Cross-Coupling | Synthesis of novel peptides, drug discovery. nih.govacs.orgresearchgate.net | Development of highly active and selective catalysts. nih.gov |

| C-H Functionalization | Creation of unnatural amino acids, peptide labeling. nih.govresearchgate.net | Exploring photoredox catalysis for site-selectivity. nih.gov |

| Click Chemistry | Bioconjugation, materials science. springernature.com | Development of novel bioorthogonal reactions. springernature.com |

Expanding the Utility of Cbz-2-Iodo-L-Phenylalanine in Molecular Tool Development and Research Platforms

The unique properties of Cbz-2-Iodo-L-Phenylalanine make it an ideal candidate for the development of sophisticated molecular tools and its integration into various research platforms. The presence of the heavy iodine atom, for instance, is particularly advantageous for structural biology.

The site-specific incorporation of p-iodo-L-phenylalanine into proteins has been shown to facilitate X-ray crystallography studies through single-wavelength anomalous dispersion (SAD) phasing. nih.gov This technique simplifies the determination of protein structures, and future research will likely focus on expanding its application to a wider range of proteins and protein complexes. The Cbz protecting group allows for its seamless integration into solid-phase peptide synthesis (SPPS), enabling the precise placement of the iodinated residue within a peptide sequence. vectorlabs.com

Furthermore, the iodine atom can serve as a handle for the attachment of various molecular probes , such as fluorescent dyes or affinity tags. rsc.orgacs.org This allows for the creation of customized peptides for use in bioimaging, protein-protein interaction studies, and other biological assays. researchgate.net The development of novel amino acids with unique functional groups is a growing area in medicinal chemistry, and Cbz-2-Iodo-L-Phenylalanine provides a versatile platform for creating such tools. anu.edu.auresearchgate.net

| Application Area | Key Advantage | Future Directions |

| X-ray Crystallography | Facilitates structure determination via SAD phasing. nih.gov | Application to larger and more complex protein systems. |

| Molecular Probes | Versatile handle for attaching reporters and tags. rsc.orgacs.org | Development of novel probes for advanced imaging techniques. |

| Peptide Modification | Enables site-specific functionalization of peptides. genscript.compeptide.com | Creation of peptides with enhanced stability and bioactivity. |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Cbz-2-Iodo-L-Phenylalanine, and how can purity and structural integrity be validated?

- Methodological Answer : The synthesis typically involves iodination of Cbz-protected L-phenylalanine derivatives under controlled conditions (e.g., using N-iodosuccinimide in acidic media). Key steps include:

- Protection : Ensure the amine group is fully protected by the Cbz group to prevent side reactions.

- Iodination : Monitor reaction temperature and stoichiometry to avoid over-iodination.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.

- Characterization : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural confirmation via H/C NMR (e.g., aromatic proton shifts at δ 7.2–7.4 ppm for iodinated phenyl rings) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are most effective for characterizing Cbz-2-Iodo-L-Phenylalanine, and how should data be interpreted?

- Methodological Answer :

- NMR Spectroscopy : Focus on aromatic region splitting (iodine’s inductive effect deshields adjacent protons) and coupling constants to confirm regioselectivity.

- IR Spectroscopy : Verify Cbz protection via carbonyl stretch (~1690–1710 cm).

- Mass Spectrometry : Use HRMS to confirm molecular ion ([M+H]) and isotopic patterns (iodine’s distinct I peak).

- Purity Assessment : Employ HPLC with UV detection (λ = 254 nm) to ensure >95% purity. Document retention time reproducibility across solvents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for Cbz-2-Iodo-L-Phenylalanine synthesis under varying conditions?

- Methodological Answer :

- Systematic Error Analysis : Compare protocols for differences in reagent quality (e.g., NIS purity), solvent drying (anhydrous vs. hydrated conditions), and reaction atmosphere (inert vs. aerobic).

- Data Triangulation : Replicate experiments with controlled variables (temperature, stirring rate) and cross-validate results using multiple characterization methods (e.g., NMR yield vs. gravimetric analysis).

- Statistical Evaluation : Apply ANOVA to assess significance of yield variations. Publish raw data and error margins to enhance reproducibility .

Q. What computational modeling strategies are suitable for studying the steric and electronic effects of the iodine substituent in Cbz-2-Iodo-L-Phenylalanine?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to analyze iodine’s steric bulk impact on peptide coupling efficiency.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMF or THF) to predict solubility trends.

- Electrostatic Potential Maps : Visualize iodine’s electron-withdrawing effects on the phenyl ring’s reactivity. Cross-reference computational results with experimental kinetic data (e.g., coupling reaction rates) .

Q. How does the iodine substituent influence the reactivity of Cbz-2-Iodo-L-Phenylalanine in peptide coupling compared to non-halogenated analogs?

- Methodological Answer :

- Comparative Mechanistic Studies :

- Kinetic Analysis : Use F NMR (if fluorinated coupling agents are used) to track reaction progress.

- Steric Hindrance Assessment : Compare coupling efficiencies with bulkier amino acids (e.g., tert-leucine) via LC-MS monitoring.

- Electronic Effects : Measure Hammett substituent constants (σ) to quantify iodine’s electron-withdrawing impact.

- Table : Example data for coupling efficiency under identical conditions:

| Compound | Coupling Yield (%) | Reaction Time (h) |

|---|---|---|

| Cbz-2-Iodo-L-Phe | 78 ± 3 | 4.5 |

| Cbz-L-Phe (non-halogenated) | 92 ± 2 | 3.0 |

| Cbz-2-Bromo-L-Phe | 82 ± 4 | 4.0 |

- Conclusion : Iodine’s steric bulk slows coupling kinetics but enhances regioselectivity in sterically demanding environments .

Data Contradiction and Validation

Q. What strategies should be employed when NMR data for Cbz-2-Iodo-L-Phenylalanine conflicts with theoretical predictions?

- Methodological Answer :

- Re-examine Experimental Conditions : Ensure solvent deuteration (e.g., CDCl vs. DMSO-d) does not artificially shift peaks.

- Quantum Chemical Calculations : Compare experimental H shifts with DFT-predicted values (GIAO method). Discrepancies >0.3 ppm may indicate impurities or conformational flexibility.

- 2D NMR Validation : Use HSQC and HMBC to confirm connectivity and rule out diastereomer formation.

- Collaborative Verification : Share raw spectral data with independent labs for cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.